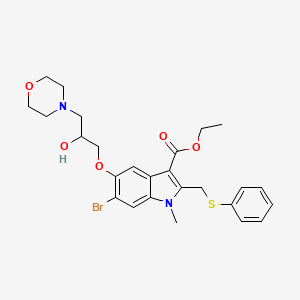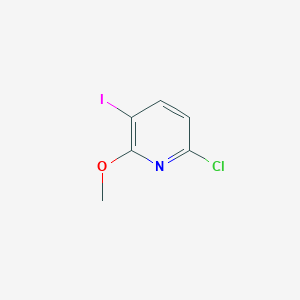
6-Amino-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C18H13ClF6N6O and its molecular weight is 478.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Derivatives :Several studies have focused on the synthesis of pyrimidinone compounds and their derivatives. Notably, a research outlined the preparation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, highlighting their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Another study involved the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, reflecting the interest in trifluoromethyl derivatives in the field of medicinal chemistry (Bonacorso et al., 2003).
Structural Characterization and Chemical Reactions :The chemical structures and reaction mechanisms of pyrimidinone derivatives have been extensively studied. For instance, a study detailed the synthesis of 6-aryl-2-methyl-3-[benzothiazinylpyridinyl / 2-aminopyrimidinyl / 2-aminothiazolyl / triazolothiadiazinyl] pyridines, highlighting the versatility of pyrimidine as a core structure for synthesizing diverse compounds (Ashok & Pallavi, 2008). Similarly, a study on the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives showcased the potential for creating novel compounds with varying chemical properties (Rahimizadeh et al., 2007).
Biological Activity and Applications
Antimicrobial and Antifungal Activities :Several studies have reported on the antimicrobial and antifungal properties of pyrimidinone derivatives. For example, research highlighted the synthesis and antimicrobial activity of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, underscoring the compound's potential in antimicrobial applications (Hossan et al., 2012). Another study focused on the synthesis and antimicrobial activity of 2-amino/2(1H) one/2(1H)thione-4-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] - phenyl}-6-aryl pyrimidines, further demonstrating the bioactivity potential of these compounds (J.V.Guna & D.M.Purohit, 2012).
Anticancer Properties :Research has also indicated the potential anticancer properties of pyrimidinone derivatives. A notable study synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer agents, reflecting the ongoing interest in developing new therapeutic compounds (Rahmouni et al., 2016).
Properties
IUPAC Name |
6-amino-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N6O/c1-30(15-12(19)6-10(8-27-15)18(23,24)25)29-14-7-13(26)31(16(32)28-14)11-4-2-3-9(5-11)17(20,21)22/h2-8H,26H2,1H3,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLRJYLOUPXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=NC(=O)N(C(=C2)N)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![N-(3-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2531946.png)
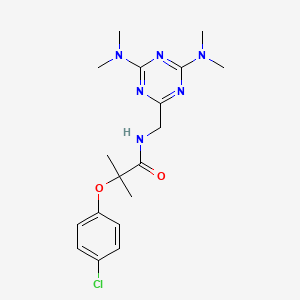

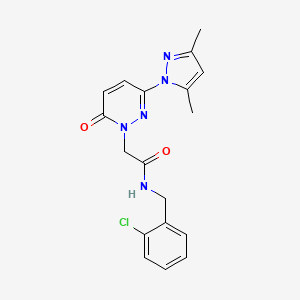
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)
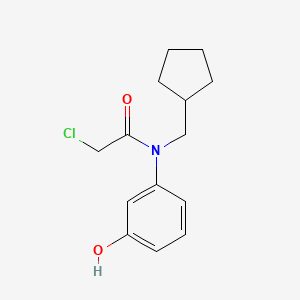

![N-cyclopropyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2531961.png)
